molecular formula C7H8ClNO2S B091416 N-Chloro-p-toluenesulfonamide CAS No. 144-86-5

N-Chloro-p-toluenesulfonamide

Cat. No. B091416
CAS RN: 144-86-5
M. Wt: 205.66 g/mol
InChI Key: NXTVQNIVUKXOIL-UHFFFAOYSA-N
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Description

N-Chloro-p-toluenesulfonamide, also known as Chloramine-T, is a low-cost mild oxidizing agent with a wide range of uses . It is an antibacterial agent and disinfectant that has been in use for more than a century . It can be used in acidic, neutral, and basic conditions .


Synthesis Analysis

The synthesis of N-Chloro-p-toluenesulfonamide was first reported by F. D. Chattaway in 1905 . It has been widely used in chemistry, particularly in organic synthesis and analytical chemistry .


Molecular Structure Analysis

The linear formula of N-Chloro-p-toluenesulfonamide is CH3C6H4SO2NClNa · 3H2O . It is the sodium salt of N-chloro-p-toluenesulfonamide .


Chemical Reactions Analysis

In water, N-Chloro-p-toluenesulfonamide decomposes to release active chlorine, which acts as a biocide . It acts as a source of halonium cation and nitrogen anion and thus acts as a base and nucleophile . It reacts with a wide range of functional groups and carries different molecular transformations .


Physical And Chemical Properties Analysis

N-Chloro-p-toluenesulfonamide is a solid powder with a slight chlorine odor . Its molecular weight is 281.69 .

Scientific Research Applications

1. Aquaculture and Disinfection

N-Chloro-p-toluenesulfonamide is a breakdown product of chloramine-T, an antimicrobial agent used in the aquaculture industry for treating fish. It's also widely employed as a disinfectant in medical, dental, veterinary, food processing, and agricultural industries. Its applications include treating burns, wound care in whirlpools, oral mouthwash, and as a biocide for diseases like foot-and-mouth disease in agriculture (Toxicity report series, 2016).

2. Fish Tissue Depletion Studies

Research on hybrid striped bass, rainbow trout, and yellow perch has focused on the depletion of N-Chloro-p-toluenesulfonamide (as a marker residue of chloramine-T) from fish tissues. This study is significant for FDA approval regarding the use of chloramine-T in aquaculture (Meinertz et al., 2004).

3. Pharmaceutical and Fine Chemicals Production

N-Chloro-p-toluenesulfonamide is used in the synthesis of N-methyl-N-nitroso-p-toluenesulfonamide (Diazald), a precursor for diazomethane. Diazomethane is a crucial reagent in producing pharmaceuticals and fine chemicals, and its synthesis using microreaction technology has been a research focus (Struempel et al., 2009).

4. Organic Synthesis

In organic chemistry, N-Chloro-p-toluenesulfonamide has been employed for the aziridination of unfunctionalized alkenes using palladium catalysts. This method is advantageous for generating aziridines, important intermediates in organic synthesis (Han et al., 2006).

5. Kinetic Studies in Chemical Reactions

Kinetic studies of the oxidation of brilliant green dye by N-Chloro-p-toluenesulfonamide in the presence of perchloric acid have been conducted. These studies are vital for understanding reaction mechanisms and potential applications in pollutant control (Singh & Bano, 2014).

Safety And Hazards

N-Chloro-p-toluenesulfonamide is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Contact with acids liberates toxic gas .

properties

CAS RN

144-86-5

Product Name

N-Chloro-p-toluenesulfonamide

Molecular Formula

C7H8ClNO2S

Molecular Weight

205.66 g/mol

IUPAC Name

N-chloro-4-methylbenzenesulfonamide

InChI

InChI=1S/C7H8ClNO2S/c1-6-2-4-7(5-3-6)12(10,11)9-8/h2-5,9H,1H3

InChI Key

NXTVQNIVUKXOIL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCl

Other CAS RN

144-86-5

Related CAS

127-65-1 (hydrochloride salt)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of (DHQ)2 -PHAL (0.11 g, 0.14 mmol, 5 mol %) in 20 mL of acetonitrile and 20 mL of water, in any convenient-sized glass vessel or vial, was added desired acrylate or methacrylates entries 1-10 (all commercially available from Aldrich, FIG. 16 and FIG. 17, 2.8 mmol), Chloramine-T trihydrate (2.42 g, 8.4 mmol, 3 eq) and K2OsO2 (OH)4 (41.6 mg, 0.112 mmol, 4 mol %). As the reaction proceeded to completion over the course of about one and half hours at room temperature, the color of the solution changed from yellow to pale green, then deep green and finally back to yellow. After addition of aqueous sodium sulfite (1.0 g in 15 mL H2O), the phases were separated, and the aqueous phase extracted with ethyl acetate (3×15 mL). The combined organic extracts were washed with brine, dried over MgSO4 and the solvent concentrated to give the crude product, which also contains the p-toluenesulfonamide by-product produced upon the reduction of the excess Chloramine-T. Purification provides compounds as shown in FIG. 16, entries 1-10 with the indicated yields and conditions. NOTE: Replacement of the 3 eq of Chloramine-T with 1.5 eq of Chloramine-T and 1.5 eq of Et4NOAc gives comparable results and reduces the amount of p-toluenesulfonamide by-product formed. This can greatly simplify product isolation, especially in cases where the product and the toluenesulfonamide have similar chromatographic mobilities. ##STR17##
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Synthesis routes and methods II

Procedure details

General procedure 1 (FIG. 4): Catalytic asymmetric aminohydroxylation in 1:1 acetonitrile/water (used for synthesis of compounds 2, 5, 6, 7, 8 or 9). To a stirred solution of (DHQ)2 -PHAL (0.11 g, 0.14 mmol, 5 mol %) in 20 mL of acetonitrile and 20 mL of water, in any convenient-sized glass vessel or vial, was added desired olefin (all commercially available from Aldrich, FIG. 4, 2.8 mmol), Chloramine-T trihydrate (2.42 g, 8.4 mmol, 3 eq) and K2OsO2 (OH)4 (41.6 mg, 0.112 mmol, 4 mol %). As the reaction proceeded to completion over the course of about one and half hours at room temperature, the color of the solution changed from yellow to pale green, then deep green and finally back to yellow (for entry 3 in Table 1, the yellow color remains throughout). After addition of aqueous sodium sulfite (1.0 g in 15 mL H2O), the phases were separated, and the aqueous phase extracted with ethyl acetate (3×15 mL). The combined organic extracts were washed with brine, dried over MgSO4 and the solvent concentrated to give the crude product, which also contains the p-toluenesulfonamide by-product produced upon the reduction of the excess Chloramine-T. In the case of the ethyl crotonate derivative, product 5, flash chromatography (6:4:1 hexane/CHCl3/MeOH) of this material provided 0.44 g (52% yield, 74% ee) of (2R,3S)-ethyl-N-(p-toluenesulfonyl)-2-hydroxy-3-amino-butanoate (5) as a clear oil eluting before the p-toluenesulfonamide impurity (52% yield, 74% ee). Similar purification provides compounds 2, 6, 7, 8 and 9. with the indicated yields and conditions shown in FIG. 4. NOTE: Replacement of the 3 eq of Chloramine-T with 1.5 eq of Chloramine-T and 1.5 eq of Et4NOAc gives comparable results and reduces the amount of p-toluenesulfonamide by-product formed. This can greatly simplify product isolation, especially in cases where the product and the toluenesulfonamide have similar chromatographic mobilities.
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Synthesis routes and methods III

Procedure details

A boric acid buffer was prepared by dissolving 6.18 g of boric acid and 22.5 g of KCl in distilled water, adjusting at pH 8.7 with potassium hydroxide and making the total volume 100 ml. A chloramine T solution was prepared by dissolving 1.41 g of chloramine T (NACALAITESQUE, Catalog No.080-05) in 25 ml of 2-methoxyethanol (NACALAITESQUE, Catalog No.153-10). A p-dimethylaminobenzaldehyde solution was prepared by dissolving 12 g of p-dimethylaminobenzaldehyde (NACALAITESQUE, Catalog No.128-16) in 20 ml of ethanol followed by adding a mixture of 2.74 ml of concentrated sulfuric acid and 20 ml of ethanol slowly to the solution with cooling on ice. A hydroxyproline conventional solution was prepared by dissolving 3 mg of hydroxy-L-proline (NACALAITESQUE, Catalog No.188-17) in 1 ml of distilled water (3 mg/ml).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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